Home > Products > Building Blocks P11629 > Sildenafil N-Oxide
Sildenafil N-Oxide - 1094598-75-0

Sildenafil N-Oxide

Catalog Number: EVT-1202314
CAS Number: 1094598-75-0
Molecular Formula: C22H30N6O5S
Molecular Weight: 490.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sildenafil N-oxide is a chemical compound derived from Sildenafil, a drug commonly used to treat erectile dysfunction. In scientific research, Sildenafil N-oxide is primarily investigated as a potential prodrug for Sildenafil. [] A prodrug is an inactive compound that converts into an active drug within the body. This approach can improve a drug's properties by enhancing its absorption, distribution, metabolism, or excretion.

    Compound Description: Sildenafil, marketed under the brand name Viagra among others, is a medication used to treat erectile dysfunction and pulmonary arterial hypertension. [, , , , , , , , , , , , , , , , , , , , , , , , ] It is a selective inhibitor of phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). [, , , , , , , , , , , , , , , , ] Sildenafil increases the levels of cGMP in smooth muscle cells, leading to vasodilation. [, , , , , , , , , , , , , , , ]

    Relevance: Sildenafil is the parent compound of Sildenafil N-oxide. Sildenafil N-oxide is a prodrug of sildenafil, meaning it is metabolized into sildenafil in the body. [] The N-oxide group is a common prodrug moiety that can improve the pharmacokinetic properties of drugs.

    Compound Description: Dipyridamole is a phosphodiesterase-5 (PDE-5) inhibitor that has been used in combination with inhaled nitric oxide to decrease pulmonary artery pressure in patients with pulmonary hypertension of various etiologies. []

  • Compound Description: Zaprinast is another PDE5 inhibitor studied for its potential in treating pulmonary hypertension. []

Source and Classification

Sildenafil N-Oxide is classified as a metabolite of sildenafil. It is recognized as impurity B in the European Pharmacopeia and is formed through the oxidation of sildenafil. The compound has the chemical formula C22H30N6O5SC_{22}H_{30}N_{6}O_{5}S and a molecular weight of 490.58 g/mol . As a derivative of sildenafil, it retains some pharmacological activity but is generally considered less potent than its parent compound.

Synthesis Analysis

The synthesis of Sildenafil N-Oxide typically involves the oxidation of sildenafil using various oxidizing agents. One common method utilizes meta-Chloroperbenzoic acid (m-CPBA) as the oxidizing agent . The general steps include:

  1. Oxidation Reaction: Sildenafil is treated with m-CPBA under controlled conditions to facilitate the formation of the N-Oxide derivative.
  2. Isolation and Purification: The reaction mixture is subjected to chromatographic techniques for purification, ensuring the removal of unreacted starting materials and by-products.

Alternative synthetic routes may also be explored, focusing on optimizing yield and minimizing environmental impact .

Molecular Structure Analysis

The molecular structure of Sildenafil N-Oxide features a complex arrangement that includes a pyrazolo-pyrimidine core similar to that of sildenafil. Key structural characteristics include:

  • Functional Groups: The presence of an N-oxide functional group contributes to its chemical reactivity and biological activity.
  • 3D Configuration: The spatial arrangement around the nitrogen atoms influences its interaction with biological targets like phosphodiesterase type 5 .

The compound's structural formula can be represented as follows:

Sildenafil N Oxide C22H30N6O5S\text{Sildenafil N Oxide }\text{C}_{22}\text{H}_{30}\text{N}_{6}\text{O}_{5}\text{S}
Chemical Reactions Analysis

Sildenafil N-Oxide can participate in various chemical reactions typical for N-oxides. These reactions include:

  • Reduction Reactions: Under certain conditions, Sildenafil N-Oxide can be reduced back to sildenafil or other metabolites.
  • Hydrolysis: The compound may undergo hydrolysis in acidic or basic environments, affecting its stability and reactivity .

Additionally, studies have shown that Sildenafil N-Oxide can exhibit structural changes under oxidative stress conditions, further influencing its chemical behavior .

Mechanism of Action

The mechanism of action for Sildenafil N-Oxide is closely related to that of sildenafil but with reduced potency. Both compounds act as inhibitors of phosphodiesterase type 5, leading to increased levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells. This results in vasodilation and enhanced blood flow to erectile tissues.

Key points regarding its mechanism include:

Physical and Chemical Properties Analysis

Sildenafil N-Oxide possesses distinct physical and chemical properties:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Its solubility profile varies with pH levels, much like its parent compound.
  • Stability: The compound shows stability under neutral conditions but may degrade under extreme pH or oxidative environments .
Applications

Sildenafil N-Oxide has several scientific applications:

  1. Pharmaceutical Research: Investigated for its potential as a prodrug due to its conversion back to sildenafil in biological systems .
  2. Comparative Studies: Used in studies assessing the pharmacokinetics and pharmacodynamics relative to sildenafil.
  3. Analytical Chemistry: Employed as a reference standard in high-performance thin-layer chromatography methods for quantifying sildenafil and its metabolites .
Introduction to Sildenafil N-Oxide

Historical Context and Discovery

The discovery of Sildenafil N-Oxide is inextricably linked to the serendipitous development journey of its parent compound, sildenafil citrate (Viagra®). Researchers at Pfizer's Sandwich laboratories (UK) initially synthesized sildenafil (coded UK-92,480) in 1989 as part of a cardiovascular drug discovery program targeting angina pectoris and hypertension through phosphodiesterase inhibition. The project aimed to develop selective inhibitors of phosphodiesterase type 5 (PDE5), then recognized as a key regulator of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway in vascular smooth muscle [9] [10]. Although clinical trials demonstrated disappointing anti-anginal efficacy, investigators noted a remarkable side effect: significantly improved penile erections among male participants. This unexpected observation redirected development efforts toward erectile dysfunction, culminating in sildenafil citrate's 1998 approval [1] [9].

During extensive metabolic profiling of sildenafil in both preclinical and clinical studies, researchers identified several circulating metabolites, including N-desmethylsildenafil and Sildenafil N-Oxide. The latter emerged through the oxidation of the parent drug's piperazine moiety, specifically at its tertiary amine nitrogen—a common metabolic pathway for drugs containing such functional groups. This biotransformation, primarily mediated by hepatic cytochrome P450 enzymes (notably CYP3A4), represented a significant metabolic fate for sildenafil [3] [5] [6]. Recognizing the potential utility of this metabolite pathway, researchers subsequently explored the deliberate synthesis and development of Sildenafil N-Oxide as a standalone prodrug entity, leading to patent filings (e.g., EP2170895A1 and CA2690294A1) that detailed its preparation, properties, and therapeutic applications [3] [6].

Table 1: Key Historical Milestones in Sildenafil N-Oxide Context

YearEventSignificance
1989Synthesis of UK-92,480 (sildenafil) at PfizerInitial compound targeting angina, later found to induce erections
1996First clinical study reporting sildenafil's efficacy for erectile dysfunctionPivotal shift in therapeutic application
1998FDA approval of sildenafil citrate (Viagra®)Landmark approval for oral ED treatment
Early 2000sIdentification of Sildenafil N-Oxide as a metaboliteRecognition of its role in sildenafil's pharmacokinetics
2008-2009Patent filings for Sildenafil N-Oxide as a prodrug (EP2170895A1, CA2690294A1)Strategic development of metabolite as a prodrug entity

Structural Relationship to Sildenafil Citrate

Sildenafil N-Oxide exhibits a meticulously defined structural relationship to its parent molecule, sildenafil citrate. Both compounds share a core heterocyclic architecture centered on a phenyl-substituted pyrazolopyrimidinone scaffold. The defining structural feature of Sildenafil N-Oxide is the N-oxidation of the piperazine nitrogen within the molecule's sulfonamide-linked side chain. Specifically, oxidation occurs at the tertiary amine nitrogen of the 4-methylpiperazine group attached to the sulfonyl moiety at the 5-position of the phenyl ring [3] [5] [6].

This targeted modification is represented by the molecular formula C₂₂H₃₀N₆O₅S, which incorporates an additional oxygen atom compared to sildenafil's formula (C₂₂H₃₀N₆O₄S). This structural alteration significantly impacts the molecule's electronic distribution and polarity without disrupting the critical pharmacophore elements responsible for PDE5 binding. Crystallographic and spectroscopic analyses confirm that the N-oxide functional group adopts a specific spatial orientation relative to the piperazine ring, influencing overall molecular conformation and intermolecular interactions [2] [6].

The addition of the oxygen atom creates a zwitterionic character under physiological conditions—the oxidized piperazine nitrogen carries a formal positive charge, while the oxygen bears a negative charge. This dramatically increases the molecule's polarity compared to sildenafil, as evidenced by its altered partition coefficient (logP). While sildenafil citrate exhibits moderate lipophilicity (logP ~3.3), facilitating gastrointestinal absorption and tissue penetration, Sildenafil N-Oxide demonstrates significantly higher hydrophilicity. This polarity shift profoundly influences its absorption kinetics, distribution profile, and metabolic handling [3] [6].

Table 2: Structural and Physicochemical Comparison: Sildenafil Citrate vs. Sildenafil N-Oxide

PropertySildenafil CitrateSildenafil N-Oxide
Systematic Name1-[[3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine citrate5-[2-Ethoxy-5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one
Molecular FormulaC₂₂H₃₀N₆O₄S · C₆H₈O₇C₂₂H₃₀N₆O₅S
Molecular Weight666.70 g/mol (salt)474.58 g/mol (free base)
Key Functional GroupTertiary amine (piperazine)N-Oxide (piperazinium N-oxide)
Polarity (logP)~3.3 (moderate lipophilicity)Reduced logP (increased hydrophilicity)
Ionization State at pH 7.4Predominantly monocationicZwitterionic (piperazinium N-oxide)
Chemical Structure DepictionSildenafil CitrateSildenafil N-Oxide

Significance as a Prodrug and Metabolite

Sildenafil N-Oxide occupies a unique dual role in pharmaceutical science: it functions as both a naturally occurring metabolite of sildenafil citrate and an intentionally designed prodrug. This dual significance stems from its reversible metabolic transformation back to the active parent drug, sildenafil, through enzymatic reduction primarily mediated by hepatic cytochrome P450 enzymes, particularly CYP3A4 [3] [5] [6].

Metabolic Significance

As a metabolite, Sildenafil N-Oxide forms a crucial component of sildenafil's biotransformation pathway following oral administration. Studies using radiolabeled sildenafil in humans reveal that N-oxidation accounts for a significant fraction of sildenafil's metabolic clearance. This conversion occurs primarily in the liver, where flavin-containing monooxygenases (FMOs) and cytochrome P450 enzymes (CYP3A4) catalyze the oxygen transfer to the piperazine nitrogen. The metabolite circulates in plasma at quantifiable levels, though its concentration is generally lower than that of the primary active metabolite, N-desmethylsildenafil. Crucially, Sildenafil N-Oxide itself exhibits only minimal direct PDE5 inhibitory activity—estimated at less than 20% of sildenafil's potency in in vitro enzyme assays. Therefore, its pharmacological contribution primarily depends on its back-conversion (reduction) to the parent compound, sildenafil [3] [4] [6].

Prodrug Rationale and Design

The deliberate development of Sildenafil N-Oxide as a prodrug exploits its metabolic properties to achieve potential pharmacokinetic advantages. Patent applications (EP2170895A1, CA2690294A1) specifically claim Sildenafil N-Oxide, including its solvates and hydrates, as a prodrug for treating conditions responsive to PDE5 inhibition—primarily erectile dysfunction and pulmonary arterial hypertension. The core rationale involves:

  • Modified Absorption Kinetics: The increased hydrophilicity of the N-oxide derivative potentially slows gastrointestinal absorption compared to sildenafil, potentially reducing peak plasma concentration (Cmax) while prolonging the time to reach Cmax (Tmax). This modified absorption profile could translate to a smoother plasma concentration-time curve for the active moiety (sildenafil) following its in vivo regeneration, potentially reducing side effects linked to high Cmax while maintaining therapeutic efficacy [3] [6].
  • Reduced First-Pass Metabolism Variability: As the N-oxide requires enzymatic reduction (primarily by CYP3A4 and perhaps gut flora reductases) to yield active sildenafil, it potentially bypasses some of the initial oxidative metabolism pathways (like N-demethylation) that sildenafil itself undergoes during first-pass. This might lead to more predictable systemic exposure to the active drug, particularly in individuals with variable CYP3A4 activity [6].
  • Potential for Altered Tissue Distribution: The altered physicochemical properties (higher hydrophilicity, zwitterionic nature) likely influence tissue distribution. Reduced passive diffusion across the blood-brain barrier, for instance, could theoretically decrease the risk of central nervous system (CNS)-related side effects compared to sildenafil, although this remains a hypothesis explored in the patent literature rather than a clinically established fact [3] [6].

Table 3: Metabolic Pathways and Significance of Sildenafil N-Oxide

Role/AspectMechanism/CharacteristicPharmacological Implication
As a Metabolite of SildenafilFormed via hepatic oxidation (CYP3A4, FMOs) of the piperazine tertiary amine in sildenafilRepresents a significant metabolic clearance pathway; circulates but contributes minimally to direct PDE5 inhibition
Conversion Back to SildenafilUndergoes enzymatic reduction primarily by CYP3A4 and possibly other reductases in liver and gutServes as a reservoir for sustained generation of active sildenafil
Direct PDE5 Inhibitory ActivityVery low (<20% of sildenafil's potency)Pharmacological effects primarily dependent on conversion to sildenafil
Prodrug Design RationaleDeliberate administration of the N-oxide for in vivo conversion to sildenafilAims for modified pharmacokinetics: potentially slower absorption, reduced Cmax, prolonged Tmax, smoother plasma profile, potentially reduced side effects
Target Indications (as Prodrug)Erectile Dysfunction (ED), Pulmonary Arterial Hypertension (PAH)Leverages the established efficacy of the sildenafil pharmacophore via metabolic activation

Properties

CAS Number

1094598-75-0

Product Name

Sildenafil N-Oxide

IUPAC Name

5-[2-ethoxy-5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

Molecular Formula

C22H30N6O5S

Molecular Weight

490.6 g/mol

InChI

InChI=1S/C22H30N6O5S/c1-5-7-17-19-20(26(3)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)33-6-2)34(31,32)27-10-12-28(4,30)13-11-27/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)

InChI Key

JQGFLCMKCZPSEC-UHFFFAOYSA-N

SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC[N+](CC4)(C)[O-])OCC)C

Synonyms

5-[2-Ethoxy-5-[(4-methyl-4-oxido-1-piperazinyl)sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one;

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC[N+](CC4)(C)[O-])OCC)C

Isomeric SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC[N+](CC4)(C)[O-])OCC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.